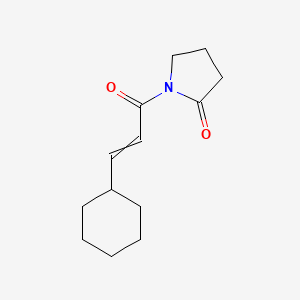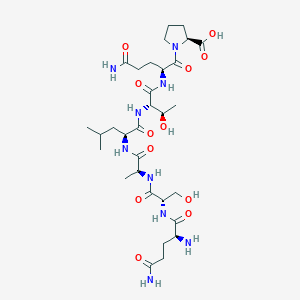![molecular formula C14H17F6P B14250039 [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane CAS No. 387878-90-2](/img/structure/B14250039.png)
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane is a chemical compound known for its unique structure and properties. It features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a phosphane group bonded to two isopropyl groups.
Méthodes De Préparation
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with di(propan-2-yl)chlorophosphane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles
Mécanisme D'action
The mechanism by which [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound can also participate in electron transfer reactions, which are crucial in many chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to [3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane include:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the trifluoromethyl groups that enhance the electronic properties.
Di-tert-butylphosphane: Another phosphane ligand with bulky substituents, but with different steric and electronic characteristics.
Bis(diphenylphosphino)methane: A bidentate ligand that forms more stable complexes with metals, but with different reactivity profiles
The uniqueness of this compound lies in its combination of trifluoromethyl groups and isopropyl-substituted phosphane, which provides a distinct balance of steric and electronic properties, making it particularly effective in certain catalytic applications .
Propriétés
Numéro CAS |
387878-90-2 |
|---|---|
Formule moléculaire |
C14H17F6P |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H17F6P/c1-8(2)21(9(3)4)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h5-9H,1-4H3 |
Clé InChI |
HQIJHSUBXYHIAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
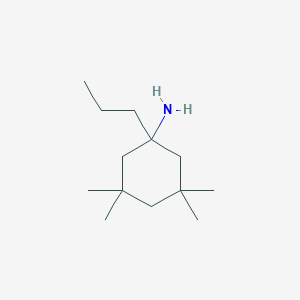
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)

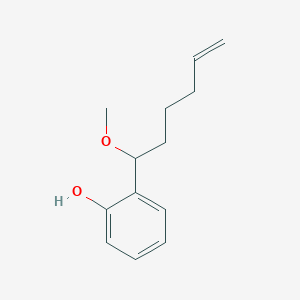
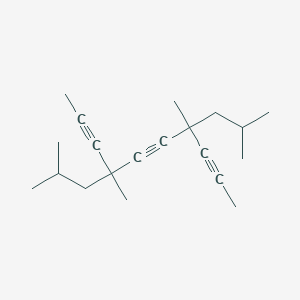
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
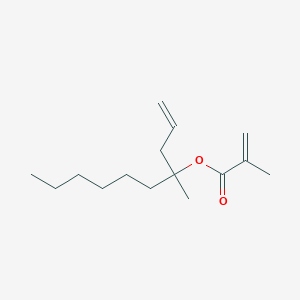
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
